Enzymatic Selectivity Window: PLX647 Exhibits a Narrower Off-Target Profile Against a 400-Kinase Panel Compared to PLX3397
PLX647 demonstrates a more restricted off-target spectrum than PLX3397 (Pexidartinib), a common alternative dual CSF1R/KIT inhibitor. At a screening concentration of 1 μM—which is 35-fold above its FMS IC50 and 60-fold above its KIT IC50—PLX647 inhibited fewer than 10 out of 400 kinases by more than 50%, with the only significant cross-reactivity observed against FLT3 (IC50 = 91 nM) and KDR (IC50 = 130 nM) [1]. In contrast, PLX3397, while potent against CSF1R (IC50 ~20 nM) and KIT (IC50 ~10 nM), exhibits meaningful inhibition of at least five additional kinases: FLT3 (IC50 = 160 nM), KDR (350 nM), LCK (860 nM), FLT1 (880 nM), and NTRK3 (890 nM), representing a 10- to 100-fold selectivity window that is quantitatively broader than PLX647's profile . This narrower selectivity footprint of PLX647 reduces the likelihood of confounding polypharmacology in assays where FLT3, KDR, LCK, FLT1, or NTRK3 signaling may be relevant confounders.
| Evidence Dimension | Off-target kinase inhibition at 1 μM screening concentration |
|---|---|
| Target Compound Data | PLX647: ≥398/400 kinases not significantly inhibited; exceptions: FLT3 IC50 = 91 nM, KDR IC50 = 130 nM |
| Comparator Or Baseline | PLX3397: Inhibits FLT3 (IC50 = 160 nM), KDR (350 nM), LCK (860 nM), FLT1 (880 nM), NTRK3 (890 nM); 10- to 100-fold selectivity window |
| Quantified Difference | PLX647 lacks measurable activity against LCK, FLT1, and NTRK3 at 1 μM; PLX3397 shows IC50 values of 860-890 nM for these targets. |
| Conditions | Enzymatic kinase inhibition assays; PLX647 panel of 400 kinases at 1 μM; PLX3397 selectivity panel at 10- to 100-fold above primary IC50 |
Why This Matters
For experimental systems where LCK (T-cell signaling), FLT1 (angiogenesis), or NTRK3 (neuronal signaling) are relevant, PLX647's narrower off-target profile reduces the risk of misinterpretation due to unintended pathway modulation.
- [1] Zhang C, Ibrahim PN, Zhang J, et al. Design and pharmacology of a highly specific dual FMS and KIT kinase inhibitor. Proc Natl Acad Sci U S A. 2013;110(14):5689-5694. View Source
